4-Bromo-6-methoxybenzo[B]thiophene 4-Bromo-6-methoxybenzo[B]thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18321115
InChI: InChI=1S/C9H7BrOS/c1-11-6-4-8(10)7-2-3-12-9(7)5-6/h2-5H,1H3
SMILES:
Molecular Formula: C9H7BrOS
Molecular Weight: 243.12 g/mol

4-Bromo-6-methoxybenzo[B]thiophene

CAS No.:

Cat. No.: VC18321115

Molecular Formula: C9H7BrOS

Molecular Weight: 243.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-methoxybenzo[B]thiophene -

Specification

Molecular Formula C9H7BrOS
Molecular Weight 243.12 g/mol
IUPAC Name 4-bromo-6-methoxy-1-benzothiophene
Standard InChI InChI=1S/C9H7BrOS/c1-11-6-4-8(10)7-2-3-12-9(7)5-6/h2-5H,1H3
Standard InChI Key MMIXXBZNOGSEOC-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=CS2)C(=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

4-Bromo-6-methoxybenzo[B]thiophene (C₉H₇BrOS) belongs to the benzo[b]thiophene family, characterized by a fused benzene and thiophene ring system. The methoxy (–OCH₃) and bromine (–Br) substituents at positions 6 and 4, respectively, confer distinct electronic and steric properties critical for its reactivity and pharmaceutical applications.

Key Properties:

PropertyValue/Description
Molecular Weight243.12 g/mol
Melting Point90–110°C (distilled under high vacuum)
SolubilitySoluble in ethyl acetate, THF, toluene
StabilityStable under inert atmospheres

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group enhances solubility and modulates electronic interactions in drug-receptor binding .

Synthesis Methodologies

Traditional vs. Modern Routes

Traditional synthesis of benzo[b]thiophene derivatives relied on high-temperature decarboxylation (185–200°C) using copper powder, which posed scalability and purity challenges . In contrast, the method outlined in CN110818679A employs a Wittig reaction strategy, avoiding decarboxylation and enabling industrial-scale production .

Comparative Analysis of Synthetic Approaches:

*Hypothetically adapted from the fluoro-analog in the patent for methoxy substitution.

Stepwise Synthesis (Adapted from CN110818679A)

  • Etherification:
    2-Bromo-6-methoxybenzaldehyde reacts with chloromethyl mercaptan (ClCH₂SH) in acetone with potassium carbonate at 30–35°C for 4 hours, yielding 2-chloromethylthio-6-methoxybenzaldehyde .

    2-Br-6-OCH₃-C₆H₃CHO + ClCH₂SH → 2-ClCH₂S-6-OCH₃-C₆H₃CHO\text{2-Br-6-OCH₃-C₆H₃CHO + ClCH₂SH → 2-ClCH₂S-6-OCH₃-C₆H₃CHO}
  • Quaternary Phosphonium Salt Formation:
    The intermediate reacts with triphenylphosphine (PPh₃) in toluene at 100–110°C for 4 hours to form a phosphonium salt .

  • Wittig Reaction:
    The phosphonium salt undergoes a Wittig reaction with sodium hydride (NaH) in THF at 0–30°C, followed by extraction with ethyl acetate and vacuum distillation to isolate the product .

  • Purification:
    Recrystallization with petroleum ether achieves >99% purity .

Pharmacological Applications

4-Bromo-6-methoxybenzo[B]thiophene is a precursor to brexpiprazole, a dopamine partial agonist used in schizophrenia and major depressive disorder . The methoxy group enhances blood-brain barrier permeability, while the bromine atom enables further functionalization via cross-coupling.

Structure-Activity Relationship (SAR):

  • Bromine at C4: Essential for Suzuki couplings to introduce aryl/heteroaryl groups.

  • Methoxy at C6: Improves metabolic stability and receptor affinity .

Research Advancements and Challenges

Future Directions

  • Catalytic Systems: Exploring palladium-free catalysts to reduce costs.

  • Derivatization Studies: Synthesizing analogs with varied substituents (e.g., –CF₃, –CN) to enhance bioactivity.

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